3-amino-4-(dimethylamino)-N-phenylbenzamide
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Overview
Description
3-amino-4-(dimethylamino)-N-phenylbenzamide is an organic compound with a complex structure that includes both amino and dimethylamino functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(dimethylamino)-N-phenylbenzamide typically involves multi-step organic reactions. One common method is the reaction of 3-amino-4-(dimethylamino)benzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when dealing with potentially hazardous reagents . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(dimethylamino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzamide.
Scientific Research Applications
3-amino-4-(dimethylamino)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or activator in various biochemical pathways.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for other diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-4-(dimethylamino)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can activate certain pathways by binding to receptors on the cell surface . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(indol-1-yl)-maleimide: Known for its anticancer properties and enzyme inhibition.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with psychoactive properties.
Uniqueness
3-amino-4-(dimethylamino)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H17N3O |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-amino-4-(dimethylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-9-8-11(10-13(14)16)15(19)17-12-6-4-3-5-7-12/h3-10H,16H2,1-2H3,(H,17,19) |
InChI Key |
VNILCBBQUZOUGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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